molecular formula C13H16O2 B13625883 3-Methyl-1-(M-tolyl)cyclobutane-1-carboxylic acid

3-Methyl-1-(M-tolyl)cyclobutane-1-carboxylic acid

Cat. No.: B13625883
M. Wt: 204.26 g/mol
InChI Key: IZRWPUCNRIAGKY-UHFFFAOYSA-N
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Description

3-Methyl-1-(M-tolyl)cyclobutane-1-carboxylic acid is an organic compound that belongs to the class of cyclobutane carboxylic acids This compound features a cyclobutane ring substituted with a methyl group and a tolyl group, making it a structurally unique molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(M-tolyl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization of 3-Methyl-1-(M-tolyl)cyclobutane can be achieved using a strong acid catalyst. Another method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic methods that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to produce this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(M-tolyl)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-Methyl-1-(M-tolyl)cyclobutane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(M-tolyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1-carboxylic acid: A simpler analog without the methyl and tolyl substitutions.

    3-Methylcyclobutane-1-carboxylic acid: Lacks the tolyl group.

    1-(M-tolyl)cyclobutane-1-carboxylic acid: Lacks the methyl group.

Uniqueness

3-Methyl-1-(M-tolyl)cyclobutane-1-carboxylic acid is unique due to the presence of both the methyl and tolyl groups, which can influence its reactivity and interactions. These substitutions can affect the compound’s steric and electronic properties, making it distinct from its simpler analogs .

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

3-methyl-1-(3-methylphenyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C13H16O2/c1-9-4-3-5-11(6-9)13(12(14)15)7-10(2)8-13/h3-6,10H,7-8H2,1-2H3,(H,14,15)

InChI Key

IZRWPUCNRIAGKY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(C2=CC=CC(=C2)C)C(=O)O

Origin of Product

United States

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